molecular formula C20H21N3OS B3010407 N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932352-41-5

N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B3010407
CAS RN: 932352-41-5
M. Wt: 351.47
InChI Key: OTMKGQTXHFVLMW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as DMPT, is a chemical compound with potential applications in scientific research. DMPT is a thioacetamide derivative that has been investigated for its ability to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been investigated for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of certain neurological disorders such as Alzheimer's disease. N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is thought to involve the modulation of certain enzymes and receptors in the body. N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to modulate the activity of GABA receptors, which can affect the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have a variety of biochemical and physiological effects. For example, N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to increase the levels of acetylcholine in the brain, which can have implications for the treatment of certain neurological disorders such as Alzheimer's disease. N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to modulate the activity of GABA receptors, which can affect the regulation of anxiety and sleep.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body. This can be useful for investigating the role of these enzymes and receptors in various physiological and pathological processes. However, one limitation of using N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is its potential toxicity. N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be toxic to certain cell types, and caution should be taken when using N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to investigate the efficacy and safety of N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in these applications. Another area of interest is its potential applications in the regulation of anxiety and sleep. Further research is needed to investigate the mechanisms underlying these effects and to determine the potential clinical applications of N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in these areas.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can be synthesized through a multi-step process starting from 2,4-dimethylphenol and 1-methyl-5-phenyl-1H-imidazole-2-thiol. The first step involves the reaction of 2,4-dimethylphenol with thionyl chloride to form 2,4-dimethylphenyl chloride. The second step involves the reaction of 2,4-dimethylphenyl chloride with sodium hydride to form 2,4-dimethylphenyl methyl ketone. The third step involves the reaction of 2,4-dimethylphenyl methyl ketone with 1-methyl-5-phenyl-1H-imidazole-2-thiol to form N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-9-10-17(15(2)11-14)22-19(24)13-25-20-21-12-18(23(20)3)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMKGQTXHFVLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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